

Crystal structure analysis of N-(2-Benzoylphenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Benzoylphenyl)acetamide

Cat. No.: B187708

[Get Quote](#)

An in-depth analysis of the crystal structure of **N-(2-Benzoylphenyl)acetamide** is crucial for understanding its solid-state conformation, intermolecular interactions, and potential polymorphic forms, which are critical parameters in drug development and materials science. This technical guide provides a comprehensive overview of the crystallographic analysis of this compound, based on data from its close structural analog, *N*-(2-Acetylphenyl)acetamide, due to the absence of published specific crystallographic data for the title compound. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed to provide a complete picture for researchers.

Representative Crystallographic Data

The following table summarizes the crystallographic data for *N*-(2-Acetylphenyl)acetamide, a closely related analog of **N-(2-Benzoylphenyl)acetamide**. This data provides valuable insight into the expected structural parameters for the title compound.

Parameter	Value
Chemical Formula	C ₁₀ H ₁₁ NO ₂
Formula Weight	177.20
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a (Å)	7.765 (7)
b (Å)	8.699 (7)
c (Å)	15.805 (13)
α (°)	90
β (°)	119.35 (7)
γ (°)	90
Volume (Å ³)	930.6 (14)
Z	4
Data Collection & Refinement	
Temperature (K)	298 (2)
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
R-factor	0.048
wR-factor	0.118
Data-to-parameter ratio	13.2
Key Structural Features	
Intramolecular Hydrogen Bond	N—H \cdots O [H \cdots O = 1.893 (18) Å][1][2]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of aromatic acetamides like **N-(2-Benzoylphenyl)acetamide**, based on established methods for analogous compounds.[\[2\]](#)

Synthesis

The synthesis of N-(2-Acetylphenyl)acetamide, the reference compound, is achieved through the reaction of 2'-aminoacetophenone with acetic anhydride.[\[1\]](#)[\[2\]](#) A similar approach can be envisioned for **N-(2-Benzoylphenyl)acetamide**, starting from 2-aminobenzophenone.

Procedure:

- Dissolve 2'-aminoacetophenone in acetic anhydride.[\[2\]](#)
- Stir the reaction mixture at room temperature for a designated period.
- Quench the reaction by the addition of water to hydrolyze any excess acetic anhydride.[\[2\]](#)
- Collect the resulting precipitate by filtration.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[\[2\]](#)

Crystallization

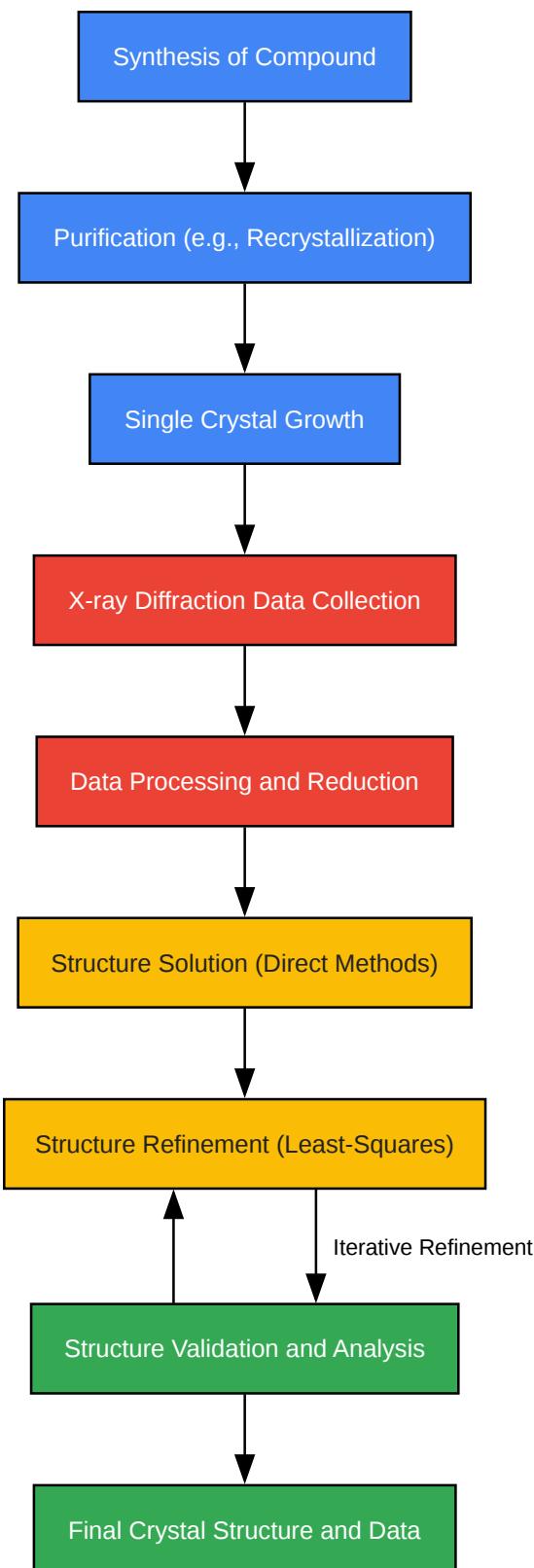
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. For compounds like N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, slow evaporation from a solution in deuterated dimethyl sulfoxide (DMSO-d6) within an NMR tube over several weeks yielded suitable crystals.[\[3\]](#)[\[4\]](#)

Procedure:

- Dissolve the purified compound in a suitable solvent (e.g., DMSO, ethanol, acetone) to form a saturated or near-saturated solution.
- Employ a slow evaporation technique by leaving the solution in a loosely capped vial or an NMR tube at room temperature.[\[3\]](#)[\[4\]](#)

- Alternatively, vapor diffusion or slow cooling methods can be utilized to promote the growth of single crystals.
- Monitor the solution periodically for the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement


The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

- A suitable single crystal is mounted on a diffractometer.
- The crystal is maintained at a constant temperature, often a cryogenic temperature like 100 K or 120 K, to minimize thermal vibrations.
- X-ray diffraction data are collected using a specific radiation source, typically Mo K α radiation.
- The collected diffraction data are processed, which includes integration of reflection intensities and corrections for absorption.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final structural model is validated using software tools to ensure its quality and accuracy.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like **N-(2-Benzoylphenyl)acetamide**.

[Click to download full resolution via product page](#)

Workflow for Crystal Structure Analysis.

This guide provides a foundational understanding of the processes involved in the crystal structure analysis of **N-(2-Benzoylphenyl)acetamide** for researchers and professionals in drug development. While specific data for the title compound is not yet available, the information from analogous structures offers a robust framework for future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Crystal structure analysis of N-(2-Benzoylphenyl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187708#crystal-structure-analysis-of-n-2-benzoylphenyl-acetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com